2,6-di(9H-carbazol-9-yl)pyridine
Overview
Description
Synthesis Analysis
DCP can be synthesized using various fluoro-substituted pyridines and carbazole as starting materials . An efficient catalyst-free C-N coupling reaction is used, resulting in high yields of 85-95% .Molecular Structure Analysis
DCP is a bipolar host material with high triplet energy, carrier mobilities, and a deep highest occupied molecular orbital (HOMO) level . It has been used as a solution-processable phosphorescent bipolar host material for highly efficient optoelectronic devices such as OLED displays .Chemical Reactions Analysis
DCP has been used in the synthesis of a series of carbazole-pyridine hybrid compounds through an efficient catalyst-free C-N coupling reaction . The bi-, tri-, and tetra-carbazole substituted pyridine derivatives have been synthesized with high yields .Physical And Chemical Properties Analysis
DCP has been used in the creation of electrochromic devices (ECDs), which display remarkable electrochromic behaviors from the bleached to colored states . The ECDs have shown a high optical contrast (Δ T, 45.8%), short switching time (ca. 0.3 s), high coloration efficiency (528.8 cm 2 C −1) at 580 nm, and high redox cycling stability .Scientific Research Applications
Electrochromic Devices
Organic Light Emitting Diodes (OLEDs)
- Scientific Field : Electronics
- Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of organic light emitting diodes (OLEDs) .
- Methods of Application : The compound is used as a conducting polymer in the fabrication process .
- Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in OLEDs contributes to their high thermal and electroluminescent properties .
Photovoltaic Cells
- Scientific Field : Renewable Energy
- Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of photovoltaic cells .
- Methods of Application : The compound is used as a conducting polymer in the fabrication process .
- Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in photovoltaic cells contributes to their high thermal and electroluminescent properties .
Memory Based Devices
- Scientific Field : Computer Science
- Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of memory based devices .
- Methods of Application : The compound is used as a conducting polymer in the fabrication process .
- Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in memory based devices contributes to their high thermal and electroluminescent properties .
Supercapacitors
- Scientific Field : Energy Storage
- Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of supercapacitors .
- Methods of Application : The compound is used as a conducting polymer in the fabrication process .
- Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in supercapacitors contributes to their high thermal and electroluminescent properties .
Biosensors
- Scientific Field : Biotechnology
- Application Summary : 2,6-di(9H-carbazol-9-yl)pyridine is used in the fabrication of biosensors .
- Methods of Application : The compound is used as a conducting polymer in the fabrication process .
- Results or Outcomes : The use of 2,6-di(9H-carbazol-9-yl)pyridine in biosensors contributes to their high thermal and electroluminescent properties .
properties
IUPAC Name |
9-(6-carbazol-9-ylpyridin-2-yl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N3/c1-5-14-24-20(10-1)21-11-2-6-15-25(21)31(24)28-18-9-19-29(30-28)32-26-16-7-3-12-22(26)23-13-4-8-17-27(23)32/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQGKGMUSQKHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-di(9H-carbazol-9-yl)pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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